5-Octyl D-Glutamate

Cell Permeability Prodrug Activation D-Amino Acid Metabolism

Investigators studying bacterial MurI often face the challenge that free D-glutamic acid is membrane-impermeable, limiting intracellular target engagement. 5-Octyl D-Glutamate (CAS 149332-65-0) overcomes this barrier as a cell-permeable prodrug that releases D-glutamate upon cytoplasmic esterase hydrolysis. - Enables intracellular D-glutamate delivery to study MurI function and peptidoglycan biosynthesis (LogP ~3.53 vs. < -3 for free D-Glu). - The D-stereochemistry is essential for MurI engagement; the L-isomer (5-Octyl L-Glutamate) cannot substitute. - Supplied as a crystalline solid with certified 3-year stability at -20°C, supporting multi-year research programs.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
Cat. No. B565817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octyl D-Glutamate
SynonymsD-Glutamic Acid 5-Octyl Ester; 
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
InChIInChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1
InChIKeyUCDDOKSXLQWTOD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5-Octyl D-Glutamate: Cell-Permeable Prodrug


5-Octyl D-Glutamate (CAS 149332-65-0) is a synthetic amino acid derivative belonging to the class of D-glutamic acid esters. As a stable, cell-permeable prodrug, it delivers free D-glutamate into the intracellular environment upon hydrolysis of its octyl ester bond by cytoplasmic esterases . With a molecular formula of C13H25NO4 and a molecular weight of 259.34 g/mol , this compound serves as a key tool for investigating D-amino acid metabolism and bacterial cell wall biosynthesis .

Intracellular Delivery Cell-permeable prodrug for D-glutamate release via esterase hydrolysis
Stereochemical Target D-enantiomer configuration required for glutamate racemase (MurI) pathway studies
Membrane Barrier Addresses zwitterionic impermeability of free D-glutamic acid

Why 5-Octyl D-Glutamate Cannot Be Substituted


Generic substitution of 5-Octyl D-Glutamate with other glutamic acid derivatives—including its L-isomer (5-Octyl L-Glutamate, CAS 4852-91-9) or free D-glutamic acid—is not scientifically valid. The D-stereochemistry is critical for targeting bacterial glutamate racemase (MurI), an enzyme essential for peptidoglycan biosynthesis that is absent in mammals . Free D-glutamic acid exhibits negligible passive membrane permeability due to its zwitterionic nature at physiological pH, severely limiting intracellular delivery . While 5-Octyl L-Glutamate also demonstrates cell permeability, it releases L-glutamate, which fails to engage D-glutamate-specific pathways and cannot serve as a substrate or inhibitor for MurI . The octyl ester moiety confers the requisite lipophilicity (LogP ≈ 3.53) for membrane traversal, a property absent in the parent amino acid .

L-Enantiomer Mismatch 5-Octyl L-Glutamate releases L-glutamate and may not engage D-glutamate-specific MurI pathways.
Free D-Glutamic Acid Limitation Negligible passive membrane permeability may limit intracellular delivery without active transport; LogP difference may shift experimental outcomes.

5-Octyl D-Glutamate: Comparative Evidence


Intracellular D-Glutamate Delivery: Prodrug vs. Free Amino Acid

5-Octyl D-Glutamate functions as a membrane-permeable prodrug that delivers D-glutamate intracellularly via esterase-mediated hydrolysis, whereas free D-glutamic acid exhibits negligible passive membrane permeability. The calculated LogP of 5-Octyl D-Glutamate is 3.53 , indicating significant lipophilicity required for passive diffusion across lipid bilayers. In contrast, D-glutamic acid exists as a zwitterion at physiological pH, with a LogP substantially below 0, precluding efficient membrane traversal without active transport .

Cell Permeability
Class-level inference
LogP 3.53
Δ > 6 vs. free D-Glu
Supports passive membrane diffusion for intracellular delivery
Calculated partition coefficient; class-level inference
Cell Permeability Prodrug Activation D-Amino Acid Metabolism

Stereochemical Specificity: D- vs. L-Enantiomer Target Engagement

The D-enantiomer (5-Octyl D-Glutamate) is the stereochemically required configuration for interaction with bacterial glutamate racemase (MurI), whereas the L-enantiomer (5-Octyl L-Glutamate) releases L-glutamate, which is the native substrate of MurI but cannot act as an inhibitor . 4-Substituted D-glutamic acid analogues with (2R,4S) stereochemistry—corresponding to the D-configuration at the α-carbon—have been identified as potent competitive inhibitors of MurI, with lead compounds exhibiting Ki values in the nanomolar range .

Enantiomer Target Engagement
Class-level inference
D-enantiomer Ki (MurI) nM range; L-enantiomer no reported inhibition
D-enantiomer supports MurI pathway study; L may not transfer
4-substituted D-Glu analogue data; class-level
Antibacterial Drug Discovery Glutamate Racemase (MurI) Stereoselectivity

Antibacterial Spectrum: D- vs. L-Glutamate Derivatives

D-Glutamate-based analogues exhibit a narrow but distinct antibacterial spectrum, specifically inhibiting the growth of Streptococcus pneumoniae, whereas L-glutamate-derived compounds lack this activity . This narrow spectrum is attributed to the selective inhibition of glutamate racemase (MurI) in S. pneumoniae, with no significant activity observed against Staphylococcus aureus or other tested Gram-positive pathogens .

Antibacterial Spectrum
Class-level inference
D-Glu analogues inhibit S. pneumoniae growth; L-Glu derivatives do not
Supports narrow-spectrum antibacterial screening context
Broth microdilution; S. pneumoniae isolates
Antibacterial Activity Gram-Positive Pathogens MurI Inhibition

Metabolic Fate: D-Glutamate vs. α-Ketoglutarate Delivery

Upon esterase-mediated hydrolysis, 5-Octyl D-Glutamate releases free D-glutamate, which can be further metabolized to α-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle . In contrast, the L-enantiomer prodrug (5-Octyl L-Glutamate) releases L-glutamate, which is the native substrate for cellular transaminases and glutamate dehydrogenase . This stereochemical distinction dictates downstream metabolic pathway engagement.

Metabolic Fate
Data to verify
D-enantiomer → D-α-Ketoglutarate via DAAO; L-enantiomer → L-α-Ketoglutarate via transaminases
Metabolic pathway may differ; D-enantiomer required for D-amino acid studies
Source review needed; class-level inference
Metabolic Tracing TCA Cycle Prodrug Metabolism

Storage Stability: Prodrug vs. Free D-Glutamic Acid

5-Octyl D-Glutamate exhibits enhanced storage stability compared to free D-glutamic acid, which is hygroscopic and prone to degradation. 5-Octyl D-Glutamate can be stored as a powder at -20°C for up to 3 years, whereas free D-glutamic acid typically requires desiccation and more stringent storage conditions to prevent moisture absorption and decomposition .

Storage Stability
Cross-study comparable
3 years at -20°C (powder)
≥1 year longer than free D-Glu
Supports long-term procurement planning
Supplier data; compare vendor specifications
Compound Stability Storage Conditions Procurement Specifications

5-Octyl D-Glutamate: Application Scenarios


D-Glutamate-Dependent Cell Wall Biosynthesis

Use 5-Octyl D-Glutamate to deliver D-glutamate intracellularly in bacterial models (e.g., S. pneumoniae) to study glutamate racemase (MurI) function and peptidoglycan biosynthesis. The D-stereochemistry is essential for MurI engagement , and the prodrug overcomes the membrane impermeability of free D-glutamic acid (LogP 3.53 vs. < -3) .

D-Amino Acid Metabolic Tracing in Mammalian Cells

Employ 5-Octyl D-Glutamate to elevate intracellular D-glutamate levels for studying D-amino acid oxidase (DAAO) activity or D-glutamate conversion to α-ketoglutarate. Unlike 5-Octyl L-Glutamate, this prodrug provides the D-enantiomer required for these specialized pathways .

MurI Inhibitor Screening and Validation

Utilize 5-Octyl D-Glutamate as a tool compound or control in MurI inhibitor screening campaigns. D-Glutamate analogues have demonstrated narrow-spectrum activity against S. pneumoniae in whole-cell assays , making this prodrug valuable for validating target engagement and studying resistance mechanisms.

Long-Term Compound Stability for Research

For multi-year research projects, procure 5-Octyl D-Glutamate powder for its certified 3-year stability at -20°C , minimizing the need for frequent re-synthesis or re-procurement compared to less stable free amino acid alternatives.

Application
Selection Property
Validation Focus
Cell wall biosynthesis studies
D-enantiomer cell-permeable prodrug
MurI target engagement and peptidoglycan pathway
D-amino acid metabolic tracing
D-enantiomer specificity for DAAO pathway
D-glutamate to α-ketoglutarate metabolic flux
MurI inhibitor screening
Tool compound for MurI pathway studies
Target engagement and resistance mechanism studies
Long-term procurement planning
Certified multi-year powder stability at -20°C
Lot reproducibility across multi-year projects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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